Raspberry ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGBTKGETPDVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044495 | |
| Record name | 4-(4-Hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Solid, White needle like crystals or granule crystalline material with sweet fruity, warm odour resembling raspberry preserve | |
| Record name | 2-Butanone, 4-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-(p-Hydroxyphenyl)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/601/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
Decomposes, 200.00 °C. @ 760.00 mm Hg | |
| Record name | Raspberry ketone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 g in 1 mL 98% alcohol, Soluble in oils; moderately soluble in ethanol, very slightly, insoluble in water; soluble in oils, moderately soluble (in ethanol) | |
| Record name | Raspberry ketone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-(p-Hydroxyphenyl)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/601/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Colorless crystals | |
CAS No. |
5471-51-2 | |
| Record name | 4-(4′-Hydroxyphenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Raspberry ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raspberry ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 4-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(4-Hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-hydroxyphenyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.370 | |
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| Record name | 4-(P-HYDROXYPHENYL)-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QY1MH15BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Raspberry ketone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
| Record name | Raspberry ketone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations
Industrial Synthesis Approaches
The industrial production of 4-(4-Hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, primarily follows two major synthetic pathways. The first is a two-step process initiated by a base-catalyzed condensation reaction, followed by catalytic hydrogenation. The second prominent method is the Friedel-Crafts alkylation of phenol (B47542), which employs various acid catalysts to achieve the desired product.
Cross-Crotonization of Acetone (B3395972) and 4-Hydroxybenzaldehyde (B117250)
One of the principal methods for synthesizing this compound begins with the Claisen-Schmidt condensation, a type of crossed-aldol reaction, between 4-hydroxybenzaldehyde and acetone. google.comresearchgate.netrubingroup.org This base-catalyzed reaction produces an α,β-unsaturated ketone intermediate, 4-(4-hydroxyphenyl)-3-buten-2-one. rubingroup.orgnih.gov
The reaction is typically conducted in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), and can achieve high yields of the unsaturated intermediate, reportedly in the range of 70-80%. google.com This initial step is crucial as it constructs the fundamental carbon skeleton of the target molecule. The intermediate, 4-(4-hydroxyphenyl)-3-buten-2-one, is a solid crystalline product that can be isolated before the subsequent hydrogenation step. rubingroup.org
Catalytic Hydrogenation of α,β-Unsaturated Ketone Intermediates
Following the cross-crotonization, the resultant α,β-unsaturated ketone, 4-(4-hydroxyphenyl)-3-buten-2-one, undergoes selective catalytic hydrogenation to yield the final product, 4-(4-hydroxyphenyl)-2-butanone. google.com This step involves the reduction of the carbon-carbon double bond while preserving the ketone and phenol functional groups.
A variety of catalysts have been employed for this transformation, including noble metals and other transition metals. Research has demonstrated the effective use of rhodium on alumina (B75360) for this hydrogenation. rubingroup.org Other catalytic systems include palladium and nickel-based catalysts. researchgate.netgoogle.com To improve process efficiency, "one-pot" syntheses have been developed where the initial aldol (B89426) condensation and the subsequent hydrogenation are performed in a single reactor using a bifunctional catalyst, such as Pd/Zn-La. shokubai.org In such systems, the basic sites of the catalyst facilitate the condensation, while the metallic sites catalyze the hydrogenation. shokubai.org
Friedel-Crafts Alkylation of Phenol with 4-Hydroxy-2-butanone (B42824)
An alternative and historically significant route to 4-(4-hydroxyphenyl)-2-butanone is the direct Friedel-Crafts alkylation of phenol with 4-hydroxy-2-butanone (also known as butanone alcohol). google.com This method is valued for its use of inexpensive raw materials and for producing a final product with a pure fragrance profile. google.com Traditional catalysts for this reaction, such as sulfuric acid and anhydrous hydrogen fluoride (B91410) (HF), presented challenges related to low yields, environmental pollution from waste acid, and equipment corrosion. google.com Anhydrous HF, while capable of producing yields over 80%, poses significant engineering and material handling problems. google.com To address these issues, research has focused on developing solid acid catalysts that are more environmentally friendly, reusable, and less corrosive.
To circumvent the problems associated with liquid acid catalysts, a solid acid catalyst composed of a Hydrogen Fluoride (HF) modified ultra-stable Y-type (USY) molecular sieve has been developed. google.com This catalyst facilitates the Friedel-Crafts alkylation of phenol with 4-hydroxy-2-butanone, offering advantages such as high yield, low cost, and reduced environmental impact. google.com The solid nature of the catalyst simplifies separation from the product mixture. google.com Detailed research has outlined optimal reaction conditions for this catalytic system. google.com
Table 1: Optimized Reaction Parameters for HF-Modified USY Catalysis
| Parameter | Range | Preferred Range |
|---|---|---|
| HF loading in USY sieve | 0.5% - 5% | 0.5% - 1.5% |
| Molar Ratio (Phenol : 4-Hydroxy-2-butanone) | 3 - 10 | 5 - 7 |
| Weight Ratio (Catalyst : 4-Hydroxy-2-butanone) | 0.5:1 - 3:1 | 1:1 - 1.5:1 |
| Reaction Temperature | 70°C - 150°C | 90°C - 110°C |
Data sourced from patent literature detailing the synthesis process. google.com
Acid-activated montmorillonite (B579905) clays (B1170129) have emerged as effective and eco-friendly catalysts for the Friedel-Crafts alkylation of phenol. researchgate.netnih.gov These natural clays can be modified through acid treatment or ion exchange to enhance their catalytic activity. google.comresearchgate.net For instance, paratoluenesulfonic acid (pTSA)-modified montmorillonite has been used to regioselectively synthesize 4-(4-hydroxyphenyl)-2-butanone under solvent-free microwave irradiation conditions. cambridge.org
Other studies have explored montmorillonite clays exchanged with cations like Zr⁴⁺ or Fe³⁺. google.com While these catalysts can selectively produce the desired product, they have shown drawbacks such as a low degree of conversion and deactivation by water formed during the reaction. google.com A reported yield for the purified product using this method was 35%. google.com
Table 2: Performance of Montmorillonite Clay Catalysts
| Catalyst Type | Reaction Conditions | Reported Yield | Notes |
|---|---|---|---|
| pTSA-modified montmorillonite | Solvent-free, microwave irradiation | Not specified | Regioselective for para-alkylation |
| Zr⁴⁺ or Fe³⁺-exchanged montmorillonite | Not specified | 35% (purified) | Low conversion; catalyst deactivation by water |
This table summarizes findings from various studies on clay-catalyzed synthesis. google.comcambridge.org
The use of H-type cation exchange resins as solid acid catalysts represents another significant advancement in the synthesis of 4-(4-hydroxyphenyl)-2-butanone, effectively addressing the pollution problems associated with spent mineral acids. google.com Macroporous, strongly acidic cation exchange resins have been successfully employed to catalyze the alkylation of phenol with 4-hydroxy-2-butanone. google.com
This technology is promoted as a green and efficient production method due to minimal equipment corrosion, straightforward product work-up, and high reusability of the catalyst. google.com A patent for this process provides preferred operating conditions to maximize efficiency and yield. google.com
Table 3: Preferred Conditions for H-type Cation Resin Catalysis
| Parameter | Preferred Condition |
|---|---|
| Molar Ratio (4-Hydroxy-2-butanone : Phenol) | 1:5 to 1:6 |
| Reaction Temperature | 110°C - 120°C |
| Reaction Time | 5 - 7 hours |
Data is based on a patented synthesis process using a D218 cation exchange resin. google.com
One-Pot Synthesis Approaches
One-pot synthesis offers an efficient approach to producing 4-(4-hydroxyphenyl)-2-butanone by combining multiple reaction steps in a single reactor, which minimizes waste and simplifies the purification process. A prominent one-pot method involves the aldol condensation of p-hydroxybenzaldehyde with acetone, followed by the selective hydrogenation of the resulting intermediate. shokubai.org
This process typically utilizes a bifunctional catalyst that possesses both basic sites for the condensation reaction and metal sites for the hydrogenation step. shokubai.org For instance, a novel Palladium (Pd) loaded Zinc-Lanthanum (Zn-La) catalyst has been developed for this purpose. The reaction proceeds in two main stages:
Aldol Condensation: p-hydroxybenzaldehyde reacts with acetone on the basic sites of the catalyst to form p-hydroxybenzalacetone (B51942) (PHBA), an α,β-unsaturated ketone. shokubai.org
Hydrogenation: The PHBA intermediate is then reduced on the metal sites (e.g., Pd or Nickel) to yield the final product, 4-(4-hydroxyphenyl)-2-butanone. shokubai.orgresearchgate.net
Research has shown that catalyst composition and reaction conditions are critical for maximizing conversion and selectivity. shokubai.org A study utilizing a Pd/Zn-La (3:1) bifunctional catalyst achieved high conversion of p-hydroxybenzaldehyde and excellent selectivity for this compound at 160°C. shokubai.org Another approach used a 2% Nickel (Ni) on a Zn-La catalyst, which also demonstrated high yield. researchgate.net
| Catalyst | Starting Materials | Key Intermediate | Optimal Temperature | Reported Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Pd loaded Zn-La | p-hydroxybenzaldehyde, Acetone | p-hydroxybenzalacetone (PHBA) | 160°C | 99% conversion of PHB | shokubai.org |
| 2% Ni/Zn3:La1 | p-hydroxybenzaldehyde, Acetone | p-hydroxybenzalacetone (PHBA) | Not specified | 85.6% yield | researchgate.net |
Another established, albeit more traditional, one-pot route involves the Friedel-Crafts alkylation of phenol with either methyl vinyl ketone or 4-hydroxy-2-butanone using an acid catalyst. google.com
Green Chemistry and Biotransformation Approaches to 4-(4-Hydroxyphenyl)-2-butanone Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing biocatalytic and cell-free methods for the synthesis of 4-(4-hydroxyphenyl)-2-butanone. These approaches offer high specificity and operate under mild conditions, reducing the environmental impact.
A notable development is the use of a 'one-pot' cell-free enzymatic cascade that mimics the natural biosynthetic pathway. nih.govoup.com This system converts L-tyrosine into this compound through a series of enzymatic steps. nih.gov A key enzyme in this pathway is this compound/zingerone synthase (RZS1), an NADPH-dependent reductase that catalyzes the final step. nih.gov To enhance the economic viability and stability of the process, the RZS1 enzyme has been engineered to utilize the less expensive and more stable cofactor NADH instead of NADPH. nih.gov A specific variant, RZS1 G191D, showed strong activity with NADH and was successfully implemented in a one-pot reaction to produce this compound at a high yield of 61 mg L⁻¹. nih.govresearchgate.net
The enzymatic pathway involves several key transformations:
L-tyrosine is converted to p-coumaroyl-CoA. oup.com
p-coumaroyl-CoA is then processed to form 4-(4-hydroxyphenyl)-buten-2-one (HBA). researchgate.net
Finally, HBA is reduced by the RZS1 enzyme to yield 4-(4-hydroxyphenyl)-2-butanone. researchgate.net
Whole-cell biotransformation is another green approach, where microorganisms are used to produce the target compound. The basidiomycete fungus Nidula niveo-tomentosa has been identified as a natural producer of 4-(4-hydroxyphenyl)-2-butanone. sigmaaldrich.com
| Enzyme/Variant | Function | Preferred Cofactor | Significance | Reference |
|---|---|---|---|---|
| This compound/Zingerone Synthase (RZS1) Wild-Type | Catalyzes the reduction of 4-(4-hydroxyphenyl)-buten-2-one (HBA) | NADPH | Final step in the biosynthetic pathway | nih.gov |
| RZS1 G191D Variant | Engineered to catalyze the same reduction | NADH | Improves cost-effectiveness and stability for cell-free synthesis | nih.gov |
Pharmacological and Biological Activities of 4 4 Hydroxyphenyl 2 Butanone
Anti-Obesity and Lipid Metabolism Modulation
Research into 4-(4-hydroxyphenyl)-2-butanone indicates a range of activities related to anti-obesity effects and the modulation of lipid metabolism. The compound has been shown to prevent and improve obesity and fatty liver in animal studies. researchgate.nettandfonline.com Its effects are attributed to its ability to alter lipid metabolism, specifically by enhancing norepinephrine-induced lipolysis in white adipocytes. researchgate.net
In vitro studies using the 3T3-L1 preadipocyte cell line, a common model for studying adipogenesis, have demonstrated that 4-(4-hydroxyphenyl)-2-butanone inhibits the differentiation of these precursor cells into mature, fat-storing adipocytes. tandfonline.comnih.gov Treatment with the compound during the differentiation process significantly reduces the accumulation of intracellular lipids in a concentration-dependent manner. nih.govlabbaby.idv.tw This anti-adipogenic effect is characterized by a marked decrease in the number of lipid droplets within the cells. tandfonline.com Some findings suggest that this inhibition of adipogenesis may be irreversible. nih.govmdpi.com
| Observed Effect | Description | Supporting Evidence |
|---|---|---|
| Inhibition of Adipogenesis | Suppresses the differentiation of 3T3-L1 preadipocytes into mature adipocytes. tandfonline.com | Studies show a reduction in adipocyte formation upon treatment. nih.gov |
| Reduced Lipid Accumulation | Significantly decreases the amount of intracellular fat stored in adipocytes. nih.govnih.gov | Visualized by lower Oil Red O staining, which quantifies lipid content. labbaby.idv.twmdpi.com |
| Concentration-Dependent Action | The inhibitory effects on fat accumulation increase with higher concentrations of the compound. nih.gov | Multiple studies report this dose-response relationship. tandfonline.comnih.gov |
4-(4-Hydroxyphenyl)-2-butanone has been found to significantly enhance lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol. researchgate.netnih.gov Specifically, it increases lipolysis that is stimulated by norepinephrine (B1679862) in isolated rat white fat cells (adipocytes). researchgate.nettandfonline.com This action is linked to the translocation of hormone-sensitive lipase (B570770) (HSL), a critical enzyme in the lipolytic cascade, from the cell's cytosol to the surface of lipid droplets where it can act on stored fats. researchgate.nettandfonline.com This mechanism suggests that the compound may amplify the fat-releasing signals of the sympathetic nervous system.
The effects of 4-(4-hydroxyphenyl)-2-butanone on lipid metabolism are underpinned by its ability to modulate the expression of key genes. Research shows that the compound suppresses the expression of major transcription factors that drive adipogenesis, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). tandfonline.comnih.govlabbaby.idv.tw The downregulation of these master regulators leads to a subsequent decrease in the expression of their target genes, such as adipocyte fatty acid-binding protein 2 (aP2), also known as FABP4. nih.govnih.govlabbaby.idv.tw
Conversely, 4-(4-hydroxyphenyl)-2-butanone upregulates the expression of genes involved in lipolysis and fatty acid oxidation. tandfonline.comnih.gov In mature adipocytes, it increases the mRNA levels of Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL), the two primary enzymes responsible for catabolizing triglycerides. tandfonline.comnih.govnih.gov Furthermore, it enhances the expression of Carnitine Palmitoyltransferase 1B (CPT1B), an enzyme essential for the transport of fatty acids into mitochondria for oxidation. tandfonline.comnih.gov
| Gene | Function | Effect of Compound | Reference |
|---|---|---|---|
| PPARγ | Master regulator of adipogenesis | Downregulated | tandfonline.comnih.govlabbaby.idv.tw |
| C/EBPα | Key adipogenic transcription factor | Downregulated | tandfonline.comnih.govlabbaby.idv.tw |
| aP2 (FABP4) | Fatty acid binding and transport | Downregulated | nih.govnih.govlabbaby.idv.tw |
| ATGL | Initiates triglyceride breakdown (lipolysis) | Upregulated | tandfonline.comnih.govnih.gov |
| HSL | Key enzyme in lipolysis | Upregulated | tandfonline.comnih.govnih.gov |
| CPT1B | Rate-limiting enzyme in fatty acid oxidation | Upregulated | tandfonline.comnih.gov |
The anti-adipogenic effects of 4-(4-hydroxyphenyl)-2-butanone have been linked to the modulation of the Heme Oxygenase-1 (HO-1) and Wnt/β-catenin signaling pathways. labbaby.idv.tw The Wnt/β-catenin pathway is known to be a negative regulator of adipogenesis, in part by inhibiting the expression of PPARγ and C/EBPα. labbaby.idv.tw Research has shown that 4-(4-hydroxyphenyl)-2-butanone increases the expression of HO-1, Wnt10b, and β-catenin in differentiating 3T3-L1 cells. labbaby.idv.tw
Furthermore, the inhibition of HO-1 or the silencing of β-catenin was found to reverse the compound's suppressive effects on lipid accumulation and the expression of adipogenic proteins. labbaby.idv.tw This evidence suggests that 4-(4-hydroxyphenyl)-2-butanone exerts its anti-adipogenic action by activating HO-1, which in turn stimulates the Wnt/β-catenin signaling cascade, leading to the suppression of the primary drivers of fat cell formation. labbaby.idv.tw
In vivo studies using rodent models have demonstrated that 4-(4-hydroxyphenyl)-2-butanone can mitigate the accumulation of fat in the liver. researchgate.net In mice fed a high-fat diet, which typically leads to increased body weight and fat deposition in the liver, administration of the compound was shown to decrease hepatic triacylglycerol content. researchgate.nettandfonline.com This effect was observed both in preventing the initial rise in liver fat and in reducing elevated levels after they had been established by the high-fat diet. researchgate.nettandfonline.com This suggests a potential role for the compound in ameliorating conditions such as fatty liver. researchgate.net
Prevention of High-Fat Diet-Induced Weight Gain in Rodents
Studies in rodent models have consistently demonstrated that 4-(4-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, can prevent weight gain induced by a high-fat diet. In male C57BL/6J mice fed a high-fat diet (45% fat), daily oral administration of the compound for four weeks resulted in a 5%-9% reduction in body weight gain and a substantial 20% decrease in white adipose mass when compared to a vehicle-treated control group. researchgate.net
Longer-term studies have corroborated these findings. Chronic daily administration over 11 weeks to male mice on a high-fat diet led to significantly less body weight gain and reduced fat mass. dntb.gov.ua Even over a shorter duration of 35 days, daily treatment was effective in preventing weight gain, showing an approximate 8% reduction in mice consuming a high-fat diet. nih.gov Research involving both male and female mice over 14 days also showed that a higher dose of the compound reduced body weight gain associated with a high-fat diet. nih.govmdpi.com Notably, in male mice, this effect on body weight was observable within the first 2 to 5 days of the dosing regimen. nih.gov
| Study Duration | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 4 Weeks | Male C57BL/6J Mice | ~5%-9% reduction in body weight gain; ~20% reduction in white adipose mass. | researchgate.net |
| 11 Weeks | Male Mice | Reduced body weight gain and fat mass compared to vehicle. | dntb.gov.ua |
| 35 Days | Mice | ~8% reduction in high-fat diet-induced weight gain. | nih.gov |
| 14 Days | Male and Female C57BL/6J Mice | Reduced body weight gain in both sexes at a higher dose. | nih.govmdpi.com |
Attenuation of Ovariectomy-Induced Weight Gain
Ovariectomy in rodents is a common experimental model to simulate the metabolic changes associated with post-menopause, which frequently includes rapid weight gain. frontiersin.orgresearchgate.netmdpi.com Research has indicated that 4-(4-hydroxyphenyl)-2-butanone can mitigate the weight gain that follows this procedure. nih.gov This finding suggests that the compound may influence the metabolic pathways that are disrupted by estrogen deficiency, thereby counteracting the propensity for increased body weight in this specific hormonal state. nih.gov
Sex-Specific Effects on Total Body Fat Gain
The metabolic effects of 4-(4-hydroxyphenyl)-2-butanone exhibit notable differences between sexes. mdpi.com A key study examined mice that were first made obese with a high-fat diet and then switched to a ketogenic diet while receiving the compound. mdpi.com
In male mice, the combination of a ketogenic diet and 4-(4-hydroxyphenyl)-2-butanone produced a significant reduction in both body weight and body fat compared to the vehicle group. mdpi.com The compound enhanced the weight loss effect of the diet, resulting in a total body weight reduction of -15.1% compared to -9.2% in the vehicle group. mdpi.comdntb.gov.uanih.govresearchgate.net Furthermore, it led to a more pronounced decrease in fat composition, with a -34.2% change compared to -16.0% for the vehicle. mdpi.comdntb.gov.uanih.govresearchgate.net
Conversely, female mice in the same study did not experience similar reductions in body weight or fat mass. mdpi.com However, 4-(4-hydroxyphenyl)-2-butanone did confer a different metabolic benefit in females, improving glucose homeostasis. mdpi.com Specifically, it decreased the glucose area under the curve by approximately 6% during an oral glucose tolerance test. mdpi.comdntb.gov.uanih.govresearchgate.net Other research has also pointed to differential effects on feeding patterns between male and female rodents. nih.gov These sex-specific outcomes may be partially related to slight differences in the compound's bioavailability, which has been observed to be lower in females than in males. nih.gov
| Sex | Effect on Body Weight | Effect on Body Fat | Effect on Glucose Homeostasis | Reference |
|---|---|---|---|---|
| Male | Significantly enhanced reduction (-15.1% vs. -9.2% vehicle) | Significantly enhanced reduction (-34.2% vs. -16.0% vehicle) | Not specified | mdpi.comdntb.gov.uanih.govresearchgate.net |
| Female | No significant effect | No significant effect | Improved; ~6% decrease in glucose area under the curve | mdpi.comdntb.gov.uanih.govresearchgate.net |
Antioxidant Properties and Mechanisms
Upregulation of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase (SOD), Catalase (CAT))
The compound appears to exert its antioxidant effects in part by modulating key defensive enzymes. Research has shown that in rats with high-fat diet-induced NASH, 4-(4-hydroxyphenyl)-2-butanone administration led to increased activities of Superoxide Dismutase (SOD). nih.gov SOD represents a critical first line of enzymatic defense against oxidative stress, catalyzing the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. mdpi.commdpi.com The upregulation of SOD activity indicates a strengthened capacity to handle reactive oxygen species. nih.gov
The antioxidant defense system functions as a cascade; the hydrogen peroxide produced by SOD is subsequently neutralized by enzymes like Catalase (CAT), which converts it to water and oxygen. mdpi.commdpi.com While direct upregulation of CAT by 4-(4-hydroxyphenyl)-2-butanone is not explicitly detailed in the available literature, the observed increase in SOD activity and general improvement in antioxidant status suggest a coordinated response of the antioxidant enzyme system. nih.gov
Depigmenting and Anti-Melanogenic Activity
4-(4-Hydroxyphenyl)-2-butanone, commonly known as this compound, has been the subject of significant research regarding its effects on melanocytes and the process of melanogenesis. These investigations have revealed a complex interplay of cytotoxicity and inhibitory actions that contribute to its depigmenting potential.
The compound impairs the normal proliferation of both murine melanoma cells and human primary epidermal melanocytes. nih.gov This effect is not due to a direct inhibition of melanin-producing enzymes but rather stems from the induction of cell growth arrest. nih.gov The underlying mechanism involves the generation of reactive oxygen species (ROS). nih.gov Research has shown that treatment with 4-(4-hydroxyphenyl)-2-butanone significantly increases ROS levels, depletes the antioxidant enzyme glutathione (B108866) peroxidase, and up-regulates Growth Arrest and DNA Damage (GADD) genes, specifically GADD45 and GADD153. nih.gov The critical role of oxidative stress in this process was demonstrated when the application of an antioxidant, N-acetylcysteine (NAC), successfully rescued the suppressed melanocyte proliferation and attenuated the up-regulation of GADD45 and GADD153. nih.gov
A primary mechanism for the cytotoxicity of 4-(4-hydroxyphenyl)-2-butanone towards melanocytes is its interaction with tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.govnih.gov The compound acts as a substrate for tyrosinase, which catalyzes its oxidation into highly reactive and cytotoxic ortho-quinones. researchgate.netnih.govnih.gov This bioactivation process is considered a crucial step in the compound's melanotoxic effects. researchgate.net
The oxidation process proceeds through specific intermediates, as detailed in the table below.
| Intermediate Compound | Chemical Name | Reactivity & Properties |
| RK-quinone | 4-(3-oxobutyl)-1,2-benzoquinone | Rapidly produced from this compound oxidation. nih.govnih.gov Binds to thiol groups in proteins and small molecules like N-acetyl-l-cysteine. nih.govnih.gov Half-life of approximately 10.5 minutes. nih.govnih.gov |
| DBL-quinone | (E)-4-(3-oxo-1-butenyl)-1,2-benzoquinone | Formed from RK-quinone within 10-20 minutes. nih.govnih.gov More reactive than RK-quinone, with a half-life of 6.2 minutes. nih.govnih.gov Decays rapidly to form an oligomeric pigment. nih.govnih.gov |
| RK-oligomer | Oligomeric pigment | Formed from the decay of DBL-quinone. nih.govnih.gov Exhibits pro-oxidant activity by oxidizing glutathione (GSH) to its disulfide form (GSSG) and generating hydrogen peroxide. nih.govnih.gov |
This cascade of events—the binding of quinones to essential cellular proteins and the pro-oxidant activity of the resulting oligomer—is believed to be the source of cytotoxicity to melanocytes. nih.govnih.gov
The biological activity of 4-(4-hydroxyphenyl)-2-butanone is often understood by comparing it to its close structural analog, Rhododendrol (B1680608) (4-(4-hydroxyphenyl)-2-butanol). nih.govnih.govnih.gov Rhododendrol, a skin-whitening agent that was withdrawn from the market after causing leukoderma (skin depigmentation), differs from this compound only by having a hydroxyl group instead of a ketone group. nih.govnih.govrutgers.edu Rhododendrol can be synthesized by the reduction of this compound. rutgers.edu
Both compounds are recognized as good substrates for tyrosinase, and their cytotoxicity is dependent on this enzymatic oxidation. researchgate.netnih.govnih.govmdpi.com The mechanism of tyrosinase-dependent conversion to toxic quinones and the subsequent generation of ROS is a shared characteristic that explains the depigmenting and cytotoxic effects observed for both molecules. researchgate.netnih.govnih.gov The issues associated with Rhododendrol prompted deeper investigation into the melanocyte toxicity of structurally similar phenolic compounds, including this compound. nih.govnih.gov
Bone Formation and Osteoblast Differentiation
Research has shown that 4-(4-hydroxyphenyl)-2-butanone can promote the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. nih.gov In a study using C3H10T1/2 stem cells, the compound was found to enhance osteoblastic differentiation when used in conjunction with known differentiating agents. nih.gov
When C3H10T1/2 cells were treated with 4-(4-hydroxyphenyl)-2-butanone in the presence of all-trans-retinoic acid (ATRA) or recombinant human bone morphogenetic protein-2 (rhBMP-2), a dose-dependent increase in alkaline phosphatase (ALP) activity was observed. nih.gov ALP is a key early marker of osteoblast differentiation. Furthermore, the compound also elevated the messenger RNA (mRNA) levels of later-stage osteoblast markers, including osteocalcin (B1147995) and α1(I) collagen. nih.gov These results suggest that 4-(4-hydroxyphenyl)-2-butanone may support bone formation by steering stem cells toward an osteoblastic lineage. nih.gov
| Osteogenic Marker | Effect of 4-(4-Hydroxyphenyl)-2-butanone | Significance |
| Alkaline Phosphatase (ALP) Activity | Increased in a dose-dependent manner in the presence of ATRA or rhBMP-2. nih.gov | Indicates promotion of early-stage osteoblast differentiation. nih.gov |
| Osteocalcin mRNA | Increased levels in the presence of ATRA. nih.gov | Shows enhanced maturation of osteoblasts. nih.gov |
| α1(I) Collagen mRNA | Increased levels in the presence of ATRA. nih.gov | Indicates increased production of bone matrix protein. nih.gov |
| TGF-βs mRNA (β1, β2, β3) | Increased levels in the presence of ATRA. nih.gov | Suggests involvement of key growth factors in bone metabolism. nih.gov |
Hepatoprotective Effects
4-(4-Hydroxyphenyl)-2-butanone has demonstrated significant hepatoprotective properties in preclinical models of acute liver injury. nih.govnih.gov In studies using carbon tetrachloride (CCl4) to induce hepatotoxicity in rats, pretreatment with the compound showed a protective effect against liver damage. nih.gov
The hepatoprotective activity is attributed to several underlying mechanisms, primarily its antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.gov The compound was shown to mitigate CCl4-induced oxidative stress by reducing lipid peroxidation and replenishing depleted levels of endogenous antioxidants such as superoxide dismutase (SOD) and reduced glutathione (GSH). nih.gov
Furthermore, 4-(4-hydroxyphenyl)-2-butanone suppressed key inflammatory pathways by inhibiting the expression of nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α). nih.gov It also demonstrated anti-apoptotic effects by reducing the expression of cytoplasmic cytochrome c and decreasing the activation of caspase-9 and caspase-3, which are critical executioners of apoptosis, thereby preventing DNA fragmentation. nih.gov In models of nonalcoholic steatohepatitis (NASH), the compound was also found to have a dual effect of liver protection and fat reduction by alleviating fatty degeneration of liver cells and improving antioxidant capacity. researchgate.net
Impact on Non-Alcoholic Steatohepatitis (NASH)
Research has demonstrated the protective effects of 4-(4-hydroxyphenyl)-2-butanone, commonly known as this compound, against nonalcoholic steatohepatitis (NASH) in animal models. hollandandbarrett.comwebmd.com In studies involving rats fed a high-fat diet to induce NASH, administration of this compound led to significant improvements in liver health. chemsrc.com The compound was observed to decrease the serum levels of key liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), indicating a reduction in liver damage. chemsrc.com
Furthermore, treatment with this compound resulted in lower levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) in both serum and hepatic tissue. chemsrc.comnih.gov It also appeared to mitigate insulin (B600854) resistance, a common feature of NASH. chemsrc.com The underlying mechanism for these hepatoprotective effects is linked to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism. hollandandbarrett.comchemsrc.com By activating PPAR-α, this compound helps to increase fatty acid oxidation and reduce lipid accumulation in the liver. chemsrc.com Additionally, an increase in superoxide dismutase (SOD) activity was noted, suggesting that this compound can bolster the liver's antioxidant defenses against oxidative stress associated with NASH. chemsrc.com
| Parameter | Effect Observed with Treatment |
|---|---|
| Aspartate Aminotransferase (AST) | Decreased |
| Alanine Aminotransferase (ALT) | Decreased |
| Total Cholesterol (TC) | Decreased |
| Triglycerides (TG) | Decreased |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Decreased |
| Insulin Resistance Index (IRI) | Decreased |
| Superoxide Dismutase (SOD) Activity | Increased |
| PPAR-α Expression | Increased |
Cardioprotective Effects
4-(4-Hydroxyphenyl)-2-butanone has demonstrated notable cardioprotective properties in various preclinical studies. nih.gov One of the key observed effects is its ability to modulate hemodynamic parameters. In studies using mice, administration of this compound was found to reduce systolic blood pressure, diastolic blood pressure, and mean arterial pressure. myprotein.comketone.commdpi.comnih.govresearchgate.net These effects suggest a potential role for the compound in managing hypertension, a major risk factor for cardiovascular disease.
Role in Isoproterenol-Induced Myocardial Infarction
The protective effect of 4-(4-hydroxyphenyl)-2-butanone has been specifically investigated in the context of chemically induced heart damage. Isoproterenol, a synthetic catecholamine, is widely used in experimental models to induce myocardial infarction-like lesions in laboratory animals by generating significant oxidative stress. mdpi.commdpi.com
In studies on rats, pre-treatment with this compound was shown to offer protection against isoproterenol-induced myocardial infarction. hollandandbarrett.comchemsrc.commdpi.com The compound's ability to mitigate cardiac damage in this model is attributed to its potent antioxidant and anti-inflammatory activities. mdpi.com It helps to counteract the severe oxidative stress caused by isoproterenol, thereby preserving the biochemical balance of the heart muscle and reducing myocardial injury. mdpi.com This cardioprotective action is also thought to be connected to its role as a PPAR-α agonist. hollandandbarrett.comchemsrc.com
| Activity | Model | Key Findings |
|---|---|---|
| Hemodynamic Regulation | Mice | Reduced systolic, diastolic, and mean blood pressure. myprotein.comketone.commdpi.com |
| Protection Against Myocardial Infarction | Isoproterenol-Induced Rats | Reduced myocardial injury through antioxidant and anti-inflammatory actions. mdpi.com |
Gastroprotective Effects
4-(4-Hydroxyphenyl)-2-butanone has been investigated for its potential to protect the gastric mucosa from injury. nih.gov Studies in Wistar rats have shown that it can guard against gastric ulceration caused by agents like ethanol. nih.gov Ethanol induces gastric damage partly by increasing oxidative stress. nih.gov
The gastroprotective mechanism of this compound involves the modulation of specific cellular pathways. It has been shown to upregulate Nuclear factor erythroid 2-related factor 2 (Nrf2), a key protein that defends against oxidative stress. nih.gov Concurrently, it downregulates NADPH oxidases (NOXs) and High Mobility Group Box 1 (HMGB1), which are involved in inflammation and apoptosis. nih.gov This dual action of ameliorating oxidative stress and suppressing inflammation contributes to its protective effect on the stomach lining. nih.gov In one study, the gastroprotective effect of this compound was found to be more potent than that of omeprazole (B731) when assessed by the histology of the rat gastric mucosa. nih.gov
Anti-Androgenic Activity
Research has identified anti-androgenic properties associated with 4-(4-hydroxyphenyl)-2-butanone. nih.gov It is described as an androgen antagonist, meaning it can interfere with the actions of androgens, which are male sex hormones. nih.gov An in vitro study utilizing a reporter gene assay with the MDA-kb2 human breast cancer cell line was conducted to investigate the effect of essential oils, including this compound, on the androgen receptor. webmd.com This type of assay is used to predict potential interactions with the androgen receptor. The findings from such studies suggest that this compound possesses anti-androgenic activity. nih.gov
Appetite Control and Feeding Suppression
The effect of 4-(4-hydroxyphenyl)-2-butanone on appetite and food intake has been a significant area of research. myprotein.comketone.commdpi.comnih.govresearchgate.net Studies in mice have consistently shown that acute oral administration of this compound leads to a dose-dependent suppression of feeding.
In one study, a 24% reduction in 24-hour cumulative food intake was observed in male mice at a specific dose, with higher doses leading to even greater suppression (49-77%). This effect was not associated with conditioned taste aversion, suggesting it does not simply make the food taste unpleasant. In another study, a higher dose of this compound was found to increase nocturnal satiety ratios in both male and female mice, indicating that it helps to promote a feeling of fullness. myprotein.comketone.commdpi.com This increased satiety is associated with heightened neural activation in the nucleus of the solitary tract, a key brain region involved in processing taste information and regulating food intake. myprotein.comketone.commdpi.com
| Dose (mg/kg) | Observed Effect on Food Intake | Associated Findings |
|---|---|---|
| 200 | 24% suppression (24h, males) | Differential influence on meal patterns in males and females. myprotein.comketone.com |
| 400 | Reduced body weight gain | Increased nocturnal satiety ratios; Increased neural activation in the nucleus of the solitary tract. myprotein.comketone.com |
| 640 | 49-77% suppression (24h) | Not associated with conditioned taste aversion. |
Effects on Early Sexual Maturation
The potential role of 4-(4-hydroxyphenyl)-2-butanone as a sexual maturation agent has been noted in rodent studies. nih.gov The process of sexual maturation involves the activation of the hypothalamic-pituitary-gonadal axis, leading to the physical and hormonal changes associated with puberty. nih.gov While research has suggested a role for this compound in this area, detailed studies specifically characterizing its effects on the timing of pubertal onset or the mechanisms involved in early sexual maturation are limited. nih.gov One study has explored its role in promoting early sexual maturation in the male Queensland fruit fly, indicating an effect on reproductive development in that species. nih.gov
Modulatory Effects on Meal Patterns and Cardiovascular Parameters
4-(4-Hydroxyphenyl)-2-butanone, commonly known as this compound, has been investigated for its potential to modulate feeding behaviors and cardiovascular functions, primarily in animal models. Research indicates that the compound can exert dose-dependent effects on meal patterns and hemodynamic measures. nih.govtheproteinworks.commdpi.comnih.gov
A study involving C57BL/6J mice demonstrated that a higher dose of 4-(4-hydroxyphenyl)-2-butanone (400 mg/kg) led to a reduction in body weight gain. nih.govtheproteinworks.com This effect was accompanied by an increase in nocturnal satiety ratios in both male and female mice, suggesting that the compound may enhance the feeling of fullness after a meal. nih.govtheproteinworks.com Furthermore, this higher dosage was associated with a decrease in systolic blood pressure, diastolic blood pressure, and mean blood pressure. nih.govtheproteinworks.com
In contrast, a lower dose (200 mg/kg) showed a differential influence on the meal patterns of male and female mice, indicating a sex-specific response at this concentration. nih.govtheproteinworks.com The study also noted that the effects of 4-(4-hydroxyphenyl)-2-butanone on these parameters were not influenced by the fat content of the diet (high-fat vs. low-fat). nih.govtheproteinworks.com
The mechanism behind these effects may involve the central nervous system, as the 400 mg/kg dose was found to increase neural activation in the nucleus of the solitary tract, a key brain region involved in processing sensory information related to taste and satiety. nih.govtheproteinworks.com
Interactive Data Table: Effects of 4-(4-Hydroxyphenyl)-2-butanone on Cardiovascular Parameters in Mice
| Parameter | Dosage | Effect |
| Systolic Blood Pressure | 400 mg/kg | Reduced |
| Diastolic Blood Pressure | 400 mg/kg | Reduced |
| Mean Blood Pressure | 400 mg/kg | Reduced |
Interactive Data Table: Effects of 4-(4-Hydroxyphenyl)-2-butanone on Meal Patterns in Mice
| Parameter | Dosage | Effect |
| Body Weight Gain | 400 mg/kg | Reduced |
| Nocturnal Satiety Ratio | 400 mg/kg | Increased |
| Meal Patterns (Sex-dependent) | 200 mg/kg | Differential influence in males and females |
Immunomodulatory Effects (e.g., effects on white blood cell count, splenic abnormalities, thymus involution)
The immunomodulatory effects of 4-(4-hydroxyphenyl)-2-butanone have been observed in animal studies, particularly at high doses. Research has indicated that acute exposure to a high concentration of this compound can lead to pathological changes in immune-related organs and alterations in hematological values. nih.gov
One study reported that a single oral dose of 640 mg/kg of 4-(4-hydroxyphenyl)-2-butanone in C57BL/6J mice resulted in several notable immunomodulatory effects. nih.gov These included splenic abnormalities and thymus involution, which is the shrinkage of the thymus gland. nih.gov The thymus plays a crucial role in the maturation of T-lymphocytes, a key component of the adaptive immune system.
In addition to these effects on lymphoid organs, the same high dose was observed to cause elevations in some hematological values. nih.gov While the specific types of white blood cells affected were not detailed, this finding suggests a potential impact on the cellular components of the immune system.
Interactive Data Table: Immunomodulatory Effects of a High Dose (640 mg/kg) of 4-(4-Hydroxyphenyl)-2-butanone in Mice
| Parameter | Observation |
| Spleen | Abnormalities |
| Thymus | Involution (shrinkage) |
| Hematological Values | Elevations in some values |
Pharmacokinetics and Metabolism of 4 4 Hydroxyphenyl 2 Butanone
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Studies in various animal models have characterized the ADME properties of 4-(4-hydroxyphenyl)-2-butanone, revealing it to be a rapidly absorbed and extensively metabolized compound.
Following oral administration, 4-(4-hydroxyphenyl)-2-butanone is absorbed quickly from the gastrointestinal tract. nih.gov In mouse models, the time to reach maximal plasma concentration (Tmax) is approximately 15 minutes. nih.govrutgers.edufrontiersin.orgresearchgate.net A pharmacokinetic study in Sprague Dawley rats reported a slightly longer Tmax of 1 hour, where the maximal concentration reached was 1591.02 ± 64.76 ng/ml. tandfonline.com This rapid absorption indicates a swift entry into systemic circulation after ingestion.
Table 1: Time to Maximal Plasma Concentration (Tmax) of 4-(4-Hydroxyphenyl)-2-butanone in Animal Models
| Animal Model | Time to Maximal Concentration (Tmax) | Citation |
|---|---|---|
| Mouse | ~15 minutes | nih.govrutgers.edu |
| Rat | 1 hour | tandfonline.com |
The bioavailability of 4-(4-hydroxyphenyl)-2-butanone can be influenced by physiological factors such as sex and metabolic condition. nih.govrutgers.edu In rats, the absolute oral bioavailability has been measured at 86.28%. tandfonline.com
Research in mice has shown differences between sexes, with total bioavailability, as measured by the area-under-the-curve (AUC), being lower in females (566 nmol/mLmin) compared to males (675 nmol/mLmin), a phenomenon attributed to faster absorption and elimination in females. nih.gov Furthermore, diet-induced obesity significantly impacts bioavailability. rutgers.edu Obese mice exhibited nearly double the total bioavailability of their lean counterparts (1197 vs. 679 nmol/mL*min). nih.govrutgers.eduresearchgate.net In these obese models, the peak time of metabolites and their elimination half-lives were generally delayed. nih.govrutgers.edu
Table 2: Bioavailability (AUC₀₋₁₂ ₕ) of 4-(4-Hydroxyphenyl)-2-butanone in Mice Under Different Physiological States
| Comparison Group | Physiological State | Total Bioavailability (nmol/mL*min) | Citation |
|---|---|---|---|
| Sex | Male (Normal-Weight) | 675 | nih.govrutgers.edu |
| Female (Normal-Weight) | 566 | nih.govrutgers.edu | |
| Weight | Lean | 679 | nih.govrutgers.edu |
| Obese | 1197 | nih.govrutgers.edu |
A key aspect of the pharmacokinetics of 4-(4-hydroxyphenyl)-2-butanone is its rapid and notable accumulation in lipid-rich tissues. nih.govnih.gov Following absorption, the compound and its metabolites are distributed to tissues such as the brain and white adipose tissue (WAT). nih.govnih.gov This distribution pattern suggests that these tissues may be direct targets for the compound's biological effects. nih.govresearchgate.net Studies have observed higher concentrations of 4-(4-hydroxyphenyl)-2-butanone and its primary metabolites in the WAT of obese mice compared to normal-weight animals, reinforcing the compound's affinity for adipose tissue. rutgers.eduresearchgate.net
Excretion of 4-(4-hydroxyphenyl)-2-butanone and its metabolites is efficient and occurs primarily via the kidneys. nih.govtandfonline.com In studies involving rats, guinea pigs, and rabbits, urinary excretion was nearly complete within 24 hours, accounting for approximately 90% of the administered dose in all species. nih.govtandfonline.comnih.gov
Analysis of urine has identified the most prominent metabolites as unchanged 4-(4-hydroxyphenyl)-2-butanone and its reduced form, 4-(4-hydroxyphenyl)butan-2-ol (raspberry alcohol). nih.govnih.gov These compounds are largely excreted as conjugates of glucuronic acid and/or sulfate (B86663). nih.govnih.gov In total, up to 28 distinct metabolites related to raspberry ketone have been identified in various biological samples. nih.gov Beyond reduction, other oxidative metabolic pathways include ring hydroxylation and side-chain oxidation, which can lead to the formation of diol derivatives. nih.govnih.gov
Metabolic Pathways and Metabolite Characterization
The biotransformation of 4-(4-hydroxyphenyl)-2-butanone involves several key metabolic pathways, primarily reduction and oxidation, leading to a variety of metabolites.
Side Chain Modification (e.g., hydroxylation, carboxylation, decarboxylation)
The metabolism of 4-(4-Hydroxyphenyl)-2-butanone includes significant oxidative modifications of its butanone side chain. nih.govnih.gov One of the primary pathways is side-chain oxidation, which leads to the formation of diol derivatives. nih.govnih.gov Specifically, this metabolic process results in the creation of 1,2-diol and 2,3-diol metabolites. nih.gov Research suggests that these diol derivatives may undergo further cleavage, yielding C6-C3 and C6-C2 derivatives. nih.govnih.gov Another key modification is the reduction of the ketone group to a corresponding carbinol, which is a prominent urinary metabolite. nih.govnih.gov
| Modification Process | Resulting Metabolite/Product | Reference |
|---|---|---|
| Ketone Reduction | 4-(4-Hydroxyphenyl)-2-butanol (Carbinol derivative) | nih.govnih.gov |
| Side-Chain Oxidation | 1,2-Diol and 2,3-Diol derivatives | nih.govnih.gov |
| Proposed Diol Cleavage | C6-C3 and C6-C2 derivatives | nih.gov |
Aromatic Ring Modification (e.g., hydroxylation, methylation)
In addition to side-chain alterations, the aromatic ring of 4-(4-Hydroxyphenyl)-2-butanone is also a target for metabolic enzymes. nih.gov The primary modification observed is ring hydroxylation, an oxidative process that introduces an additional hydroxyl group to the phenyl ring. nih.govnih.gov Computational analysis of the compound's reactivity supports this finding, indicating a propensity for electrophilic addition on the benzene (B151609) ring. acs.org This theoretical pattern is consistent with the formation of a C6-hydroxy metabolite, identified as 4-(3,4-dihydroxyphenyl)butan-2-one, in animal models. acs.org
| Modification Process | Resulting Metabolite | Reference |
|---|---|---|
| Ring Hydroxylation | 4-(3,4-dihydroxyphenyl)butan-2-one | acs.org |
Phase I and Phase II Metabolic Stability
The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. wuxiapptec.com This process is generally categorized into Phase I and Phase II reactions. wuxiapptec.comwuxiapptec.com
Phase I Metabolism: Phase I reactions typically involve the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. wuxiapptec.comresearchgate.net For 4-(4-Hydroxyphenyl)-2-butanone, the key Phase I reactions are oxidative and reductive. Oxidative metabolism includes the previously mentioned ring hydroxylation and side-chain oxidation. nih.govnih.gov These oxidative reactions are often mediated by cytochrome P450 (CYP) enzymes. utsouthwestern.edunih.gov The most prominent Phase I transformation is the reduction of the ketone to its corresponding carbinol. nih.govnih.gov
Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. wuxiapptec.comresearchgate.net Studies on 4-(4-Hydroxyphenyl)-2-butanone show that the parent compound and its primary carbinol metabolite are extensively conjugated with glucuronic acid and/or sulfate before being excreted. nih.govnih.gov
Metabolic Stability: The compound demonstrates relatively low metabolic stability, indicating it is readily metabolized and cleared from the body. nih.govnih.gov Following intragastric administration in rats, guinea pigs, and rabbits, the urinary excretion of metabolites was found to be nearly complete within 24 hours. nih.govnih.gov This rapid clearance accounted for approximately 90% of the initial dose across all species studied. nih.govnih.gov
| Metabolic Phase | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Phase I | Reduction | Ketone group is reduced to a carbinol, a major metabolite. | nih.govnih.gov |
| Oxidation | Includes hydroxylation of the aromatic ring and the side chain. | nih.govnih.gov | |
| Phase II | Conjugation | Parent compound and carbinol metabolite are conjugated with glucuronic acid and/or sulfate. | nih.govnih.gov |
| Overall Stability | Clearance Rate | Approximately 90% of the dose is metabolized and excreted in urine within 24 hours. | nih.govnih.gov |
Toxicological Assessments and Safety Profiles
Genotoxicity Studies
4-(4-Hydroxyphenyl)-2-butanone is generally considered to be non-genotoxic based on a range of studies. In vitro, it has not shown mutagenic activity in bacterial reverse mutation assays (Ames test). While some in vitro chromosome aberration tests have produced conflicting results, an in vivo micronucleus test in the bone marrow of mice did not show an increase in micronuclei, indicating no chromosomal damage in living organisms.
| Assay Type | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Negative |
| In Vitro Mammalian Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without | Conflicting Results |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | Not Applicable | Negative |
Repeated Dose Toxicity Assessments
Repeated dose toxicity studies in rats have been conducted to evaluate the effects of continuous exposure to 4-(4-Hydroxyphenyl)-2-butanone. In a 90-day oral toxicity study, rats were fed diets containing the compound. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 70 mg/kg of body weight per day. At higher doses of 275 mg/kg/day and above, researchers observed statistically significant increases in liver weight in both male and female rats, as well as changes in clinical chemistry parameters in females. Another 90-day study reported a NOAEL of 100 mg/kg/day, with the primary effect being a slight reduction in body weight gain in males at the highest dose of 1%.
| Study Duration | Species | Route of Administration | Key Findings | NOAEL |
|---|---|---|---|---|
| 90 days | Rat | Oral (dietary) | Increased liver weight (both sexes), clinical chemistry changes (females) at ≥ 275 mg/kg/day. | 70 mg/kg/day |
| 13 weeks (90 days) | Rat | Oral (dietary) | Slight reduction in body weight gain in males at 1% in the diet. | 100 mg/kg/day |
Developmental and Reproductive Toxicity
Specific studies on the developmental and reproductive toxicity of 4-(4-Hydroxyphenyl)-2-butanone following established guidelines, such as OECD Test Guidelines 421 or 422, were not found in the public domain. The assessment of these endpoints has been approached using the Threshold of Toxicological Concern (TTC), a principle that establishes a human exposure threshold for chemicals with limited toxicological data, below which there is a very low probability of an appreciable risk to human health. For a Cramer Class I material like 4-(4-Hydroxyphenyl)-2-butanone, the exposure is reported to be below the TTC of 0.03 mg/kg/day. However, some quantitative structure-activity relationship (QSAR) models have suggested a potential for effects on reproduction and development, indicating that further experimental studies would be beneficial for a more complete profile.
Local Respiratory Toxicity
Similar to developmental and reproductive toxicity, the local respiratory toxicity of 4-(4-Hydroxyphenyl)-2-butanone has been evaluated based on the TTC, with exposure levels falling below the established threshold of 1.4 mg/day. In a 90-day inhalation study where rats were exposed to cigarette smoke containing 4-(4-hydroxyphenyl)-2-butanone as an additive, there was no reported increase in the inhalation toxicity of the smoke. However, specific histopathological data on the respiratory tract from this study are not detailed.
Skin Sensitization, Phototoxicity, and Photoallergenicity
Studies have shown that 4-(4-Hydroxyphenyl)-2-butanone does not pose a significant risk for skin sensitization under current use levels. A human maximization test and a mouse local lymph node assay (LLNA) both provided no evidence of skin sensitization. Furthermore, based on its UV spectra, the compound is not expected to be phototoxic or photoallergenic.
A significant toxicological concern associated with 4-(4-Hydroxyphenyl)-2-butanone is its potential to induce chemical or occupational leukoderma, a skin depigmentation disorder. Cases of leukoderma have been reported in workers involved in the manufacturing of this compound. The proposed mechanism for this depigmenting activity involves the oxidation of 4-(4-hydroxyphenyl)-2-butanone by the enzyme tyrosinase within melanocytes. This process can lead to the formation of cytotoxic ortho-quinones and reactive oxygen species, which can damage and destroy the pigment-producing cells. This is similar to the mechanism observed with the structurally related compound, rhododendrol (B1680608), which has also been linked to leukoderma.
Acute Toxicity Studies (e.g., feeding suppression, mortality rates, organ atrophy, hematological changes)
Acute toxicity studies provide insights into the effects of a single high dose of a substance. For 4-(4-Hydroxyphenyl)-2-butanone, the oral lethal dose 50% (LD50) in rats is reported to be 1320 mg/kg. A study in mice revealed that a single oral gavage of 640 mg/kg resulted in approximately 43% mortality within two days. This study also documented several pathological changes, including atrophy of white adipose tissue, splenic abnormalities, and thymus involution. Furthermore, significant hematological changes were observed, such as a decrease in total white blood cell count, lymphocytes, monocytes, and eosinophils, and an increase in red blood cells, hemoglobin, and hematocrit. Dose-dependent feeding suppression was also noted in this study.
| Test Animal | Route of Administration | Key Findings |
|---|---|---|
| Rat | Oral | LD50: 1320 mg/kg |
| Mouse | Oral Gavage (640 mg/kg) |
|
Environmental Safety Assessments
The environmental safety of 4-(4-Hydroxyphenyl)-2-butanone, also known as Raspberry Ketone, has been evaluated by industry bodies, particularly concerning its use as a fragrance ingredient. These assessments focus on the compound's potential for persistence, bioaccumulation, and toxicity (PBT) in the environment.
According to a safety assessment by the Research Institute for Fragrance Materials (RIFM), 4-(4-Hydroxyphenyl)-2-butanone has been evaluated for its environmental endpoints. The findings indicate that the compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) as per the standards set by the International Fragrance Association (IFRA). nih.gov Furthermore, the risk quotients, which are calculated as a ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC), were found to be less than 1 for its current volumes of use in Europe and North America. nih.gov A risk quotient below 1 suggests that the substance is unlikely to pose a significant risk to the environment.
Despite these industry assessments, some regulatory and safety data sheets provide limited or cautionary information. For instance, several safety data sheets state that a formal PBT and very Persistent and very Bioaccumulative (vPvB) assessment is either not available or not applicable. cpachem.com One safety data sheet assigns the compound to "WGK 2," a German water hazard class that signifies a substance is hazardous to water. sigmaaldrich.com This classification is accompanied by warnings of danger to drinking water if even small quantities leak into the ground and the recommendation that the product should not be allowed to enter sewers, surface water, or ground water. cpachem.com
The following table summarizes the available environmental safety and fate parameters for 4-(4-Hydroxyphenyl)-2-butanone.
Environmental Safety and Fate Parameters for 4-(4-Hydroxyphenyl)-2-butanone
| Parameter | Finding/Value | Source | Significance |
|---|---|---|---|
| PBT Assessment | Not considered PBT per IFRA Environmental Standards | nih.gov | Indicates the substance is not considered Persistent, Bioaccumulative, and Toxic based on industry evaluation. |
| Risk Quotient (PEC/PNEC) | <1 | nih.gov | Suggests a low likelihood of environmental risk at current usage levels in North America and Europe. |
| Water Hazard Class (WGK) | WGK 2 (Hazardous to water) | sigmaaldrich.com | A German classification indicating potential harm to aquatic environments. |
| Bioaccumulation Potential (LogP) | 0.94 | chemsrc.com | A low value suggesting a low potential for the substance to bioaccumulate in organisms. |
Analytical Methodologies for 4 4 Hydroxyphenyl 2 Butanone
Quantification in Biological Matrices (e.g., Plasma, Brain)
The analysis of 4-(4-Hydroxyphenyl)-2-butanone and its metabolites in complex biological matrices such as plasma and brain tissue necessitates highly sensitive and selective analytical methods.
Ultra-High Performance Liquid Chromatography Triple Quadrupole Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS)
A targeted Ultra-High Performance Liquid Chromatography Triple Quadrupole Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) method has been developed and validated for the simultaneous analysis of 4-(4-Hydroxyphenyl)-2-butanone and 25 of its associated metabolites in mouse plasma and brain. nih.govnih.gov This advanced analytical technique offers high sensitivity and specificity, making it ideal for the complexities of biological samples.
The sample preparation for plasma involves enzymatic deconjugation to account for phase II metabolites, followed by protein precipitation and extraction. nih.gov A similar procedure is applied to brain tissue samples. nih.gov Chromatographic separation is achieved using a gradient elution on a C18 column. nih.gov
The validation of this method has demonstrated high accuracy, with the matrix effect, recovery, and processing efficiency predominantly falling within the 80–120% range. nih.gov Furthermore, the precision error is below 5%, and the limit of quantification is in the range of 0.4–6.0 ng/mL, with a linear range that spans three orders of magnitude. nih.gov
A key challenge in the development of this method was the discovery of the analytes' background presence in the enzyme solution used for deconjugation and the observed instability of the analytes in pure solvent at 4°C compared to their enhanced stability in biological matrices. nih.govnih.gov
Table 1: UHPLC-QqQ-MS/MS Method Validation Parameters
| Parameter | Result |
|---|---|
| Accuracy (Matrix Effect, Recovery, Processing Efficiency) | 80–120% |
| Precision Error | < 5% |
| Limit of Quantification (LOQ) | 0.4–6.0 ng/mL |
| Linear Range | Three orders of magnitude |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of small molecules like 4-(4-Hydroxyphenyl)-2-butanone in biological matrices. The coupling of liquid chromatography with tandem mass spectrometry provides a robust, highly selective, and sensitive platform for quantification.
For the analysis of 4-(4-Hydroxyphenyl)-2-butanone, a sensitive UHPLC-MS/MS method was developed that noted strong in-source fragmentation. fda.gov.twresearchgate.net In this method, the fragmental ion at an m/z of 107 was selected as the precursor ion for Multiple Reaction Monitoring (MRM) detection. fda.gov.tw The MRM transition was further optimized, with the product ion at an m/z of 77 selected as the quantifier ion. fda.gov.twresearchgate.net This approach yielded a low limit of quantification of approximately 2 ng/mL. fda.gov.twresearchgate.net
Sample preparation typically involves protein precipitation from the biological matrix, followed by extraction of the analyte. nih.gov The chromatographic separation is generally performed on a reverse-phase column. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been instrumental in the identification of 4-(4-Hydroxyphenyl)-2-butanone metabolites. In early studies on the metabolism of raspberry ketone in rats, guinea pigs, and rabbits, GC/MS was employed to analyze urine samples. nih.gov
This research identified 13 metabolites following enzymatic deconjugation. nih.gov The primary metabolite identified was the reduction product, 4-(4-hydroxyphenyl) butan-2-ol, also known as raspberry alcohol. nih.gov Other metabolites were formed through modifications of the side chain and/or aromatic ring, including hydroxylation, methylation, carboxylation, and/or decarboxylation. nih.gov While newer techniques like LC-MS/MS are now more commonly used for quantification, GC-MS remains a valuable tool for the structural elucidation of metabolites. nist.gov
Quantification in Various Samples (e.g., cosmetics, food)
The determination of 4-(4-Hydroxyphenyl)-2-butanone in commercial products such as cosmetics and food items is essential for quality control and to ensure compliance with regulatory standards.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
A simple and sensitive High-Performance Liquid Chromatography (HPLC) method with fluorescence detection has been developed for the quantification of 4-(4-Hydroxyphenyl)-2-butanone in fragrance mist, a type of cosmetic product. scirp.org This method utilizes a pre-column derivatization step with 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), a fluorescent labeling agent for carbonyl compounds. scirp.org
The derivatization with NBD-H enhances the selectivity and sensitivity of the detection, as the NBD moiety has excitation and emission wavelengths in the visible region, which minimizes interference from UV-absorbing compounds. scirp.org The method has demonstrated good accuracy, reproducibility, and sensitivity. scirp.org In a study, the mean content of this compound in a 1.00 mL fragrance mist sample was determined to be 1.18 ± 0.07 mg. scirp.org The recovery tests were also satisfactory, with an average recovery of 83.9% ± 3.9%. scirp.org
Table 2: HPLC-Fluorescence Method for this compound in Fragrance Mist
| Parameter | Result |
|---|---|
| Mean Content (1.00 mL sample) | 1.18 ± 0.07 mg |
| Recovery | 83.9% ± 3.9% |
HPLC with UV-Vis Absorption Detection
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a form of UV-Vis absorption detection, is a widely used method for the quantitative determination of 4-(4-Hydroxyphenyl)-2-butanone in food supplements. unicam.it This technique allows for the quantification of the compound by measuring its absorption of UV light at a specific wavelength.
In one analysis of a commercial food supplement, an HPLC-DAD method was developed to determine the quantity of this compound. unicam.it A 5-point calibration curve was constructed using standard solutions of this compound at concentrations ranging from 0.1 to 2.0 mg/L. unicam.it This method is effective for ensuring that the amount of 4-(4-Hydroxyphenyl)-2-butanone in such products is accurately represented on the label and adheres to regulatory guidelines. unicam.it
Gas Chromatography (GC) with Flame Ionization Detector
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a widely utilized analytical technique for the quantification of 4-(4-hydroxyphenyl)-2-butanone, commonly known as this compound. scirp.orgresearchgate.net This method is particularly suited for volatile compounds like this compound. scirp.org The fundamental principle of GC-FID involves vaporizing a sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a column. The separated components are then detected by the FID.
The operation of the FID is based on the detection of ions formed during the combustion of organic compounds in a hydrogen-air flame. wikipedia.orgchromatographyonline.com As the effluent from the GC column, containing the separated analytes, enters the detector, organic molecules are pyrolyzed in the flame, producing ions and electrons. youtube.com These charged particles are then collected by an electrode, generating a current that is proportional to the amount of the analyte being combusted. wikipedia.orgyoutube.com This makes the FID a mass-sensitive detector. wikipedia.org
GC-FID is recognized for its numerous advantages, including its robust construction, low maintenance requirements, and cost-effectiveness. wikipedia.org It offers a wide linear response range and high sensitivity for most carbon-containing compounds, making it an effective tool for the quantitative analysis of 4-(4-hydroxyphenyl)-2-butanone in various matrices, such as cosmetics and food supplements. scirp.orgwikipedia.orgunicam.it While specific operational parameters can vary depending on the exact methodology, an analytical standard for 4-(4-hydroxyphenyl)-2-butanone with an assay of ≥98.5% is suitable for use with GC techniques. sigmaaldrich.com
Method Validation Parameters (e.g., accuracy, matrix effect, recovery, precision, limits of quantification)
Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. For 4-(4-hydroxyphenyl)-2-butanone, various chromatographic methods have been developed and validated, demonstrating their reliability through several key parameters. scirp.orgresearchgate.netnih.gov
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. loesungsfabrik.de For an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method, the accuracy for this compound and its metabolites was reported to be within an 80-120% range. nih.gov In another study using high-performance liquid chromatography (HPLC) with fluorescence detection, recovery was satisfactory, with values ranging from 84.2% to 98.2%. scirp.org
Matrix effect is the influence of other components in the sample matrix on the analytical signal of the target analyte. In the validation of a UHPLC-QqQ-MS/MS method for this compound, the matrix effect was found to be mostly within the 80-120% range, indicating minimal signal suppression or enhancement from the biological matrix (mouse plasma and brain). nih.gov
Recovery is a measure of the efficiency of an analytical method's extraction procedure. An HPLC-MS/MS method for this compound in raspberries reported an average recovery of 75.4% to 82.3%. researchgate.net
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For an HPLC-fluorescence method, the intra-day assay standard deviation was within 4.3% to 8.6% of the mean, while the inter-day assay standard deviation was within 5.7% to 10.0%. scirp.org A UHPLC-QqQ-MS/MS method demonstrated a precision error below 5%. nih.gov
Limits of Quantification (LOQ) and Limits of Detection (LOD) define the lowest concentration of an analyte that can be reliably quantified and detected, respectively. The LOQ is the lowest concentration at which the method demonstrates acceptable accuracy and precision. loesungsfabrik.de Various methods have established different limits for 4-(4-hydroxyphenyl)-2-butanone, reflecting the sensitivity of the technique.
| Analytical Method | Parameter | Result | Reference |
|---|---|---|---|
| UHPLC-QqQ-MS/MS | Accuracy & Recovery | 80% - 120% | nih.gov |
| Precision (Error) | < 5% | nih.gov | |
| Limit of Quantification (LOQ) | 0.4 - 6.0 ng/mL | nih.gov | |
| Linear Range | Across three orders of magnitude | nih.gov | |
| HPLC-Fluorescence | Recovery | 91.8% ± 5.4% | scirp.org |
| Precision (Intra-day RSD) | 4.3% - 8.6% | scirp.org | |
| Precision (Inter-day RSD) | 5.7% - 10.0% | scirp.org | |
| Limit of Detection (LOD) | 0.01 µg/mL (0.3 pmol) | scirp.org | |
| HPLC-MS/MS | Recovery | 75.4% - 82.3% | researchgate.net |
| Precision (RSD) | 5.97% - 8.40% | researchgate.net | |
| Limit of Quantification (LOQ) | 1.0 µg/kg | researchgate.net |
Statistical Analysis and Optimization Techniques for Analytical Methods
The development and validation of robust analytical methods for 4-(4-hydroxyphenyl)-2-butanone often involve sophisticated statistical analysis and optimization techniques to ensure high performance and reliability. nih.govnih.gov These approaches help in identifying critical method parameters and understanding their influence on the results. nih.gov
One comprehensive approach utilized in the development of a UHPLC-QqQ-MS/MS method for this compound and its metabolites involved the use of Design of Experiments (DoE). nih.govnih.gov Specific techniques included:
Dispersion and projection analysis: This was used for the initial screening and optimization of LC-MS method parameters. nih.govnih.gov
Central Composite Design (CCD): This response surface methodology was employed for the collective optimization of interactive parameters, such as gas temperature and flow, to achieve the best signal response for the analytes. nih.govnih.gov
For the validation phase, advanced statistical models are applied to interpret the results and partition sources of variance.
Random effect analysis of variance (ANOVA): This statistical method was applied for validation inference, allowing for a more nuanced understanding of the method's precision. nih.govnih.gov Within this framework, repeatability was calculated as a fraction of the accuracy variance, which accounts for instrumental imprecision, compound degradation, and carry-over effects. nih.gov
Furthermore, to understand the complex relationships between different method validation traits, multivariate analysis techniques are employed.
Multivariate correlation analysis and Principal Component Analysis (PCA): These analyses were conducted to reveal the underlying interconnections and associations among the various method characteristics, providing a holistic view of the method's performance. nih.govnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Structural Analogies and Biological Effects
The molecular structure of 4-(4-Hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, shares similarities with several other biologically active compounds, which helps in understanding its potential physiological effects through structure-activity relationships. Its structure is analogous to that of capsaicin (B1668287) and synephrine, two compounds recognized for their effects on lipid metabolism and anti-obesity actions. mdpi.comresearchgate.net This structural resemblance has prompted extensive research into the potential of this compound as a weight management agent, suggesting it may act through similar mechanisms such as increasing norepinephrine-induced lipolysis in white adipocytes. researchgate.net
Another significant structural analog is rhododendrol (B1680608) (4-(4-hydroxyphenyl)-2-butanol). researchgate.net Both this compound and rhododendrol possess a 4-(4-hydroxyphenyl) moiety. Rhododendrol has been identified as a skin whitening agent that can cause leukoderma, or skin depigmentation, by acting as a substrate for tyrosinase and inducing cytotoxicity in melanocytes. biocrick.com The close structural relationship between this compound and rhododendrol has raised considerations about its potential effects on skin pigmentation. biocrick.com
The core structure, a phenol (B47542) group attached to a butane (B89635) chain, is a common feature in many natural compounds, contributing to a range of biological activities. nih.gov The presence of the ketone group at the second position of the butane chain in this compound is a key differentiator from some of its analogs, influencing its metabolic fate and biological interactions. researchgate.netnih.gov
| Compound | Key Structural Similarities with 4-(4-Hydroxyphenyl)-2-butanone | Associated Biological Effect |
|---|---|---|
| Capsaicin | Phenolic structure, alkyl chain | Anti-obesity, alters lipid metabolism mdpi.comresearchgate.net |
| Synephrine | Phenolic structure | Anti-obesity, alters lipid metabolism mdpi.comsemanticscholar.org |
| Rhododendrol | 4-(4-hydroxyphenyl) moiety | Skin depigmentation (leukoderma) biocrick.com |
Computational Chemistry Approaches for Thermodynamic Properties
Computational chemistry provides a powerful tool for determining the physicochemical and thermodynamic properties of molecules like 4-(4-Hydroxyphenyl)-2-butanone, especially when experimental data is scarce. nih.govacs.org By using in silico methods, researchers can calculate a range of properties that are crucial for understanding the compound's behavior, reactivity, and potential biological activity without extensive empirical testing. acs.org
One such study utilized the correlation consistent Composite Approach-Complete Basis Set (ccCA-CBS-2) method to evaluate the thermodynamics of this compound. nih.govacs.org This approach allowed for the calculation of key properties such as the standard molar enthalpy of formation (ΔfH°), heat capacities (Cv and Cp), and molar entropy (S°). nih.govacs.org Further calculations using density functional theory (DFT) with methods like TPSS/def2-TZVP and M06-2X/def2-TZVPP were employed to determine properties relevant to its behavior in biological systems, including its acid dissociation constant (pKa), distribution coefficient (log D), and formal electrode potential. nih.govacs.orgulster.ac.uk
Analysis of the frontier molecular orbitals (HOMO-LUMO energy gap) in an aqueous environment suggested moderate chemical reactivity. nih.govulster.ac.uk This computational analysis also revealed a reactivity pattern consistent with known mammalian metabolite profiles, indicating a tendency for nucleophilic attack at the carbonyl carbon and electrophilic addition at the benzene (B151609) ring. nih.govacs.org
| Thermodynamic Property | Calculated Value | Method/Conditions |
|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°) | -299.4 ± 0.17 kJ·mol⁻¹ | ccCA-CBS-2 nih.govacs.org |
| Enthalpy of Vaporization (ΔvapH°) | 70.03 kJ·mol⁻¹ | Theoretical from molecular surface properties acs.orgulster.ac.uk |
| Enthalpy of Sublimation (ΔsubH°) | 96.95 kJ·mol⁻¹ | Theoretical from molecular surface properties acs.orgulster.ac.uk |
| Heat Capacity (Cv) | 187.44 J·K⁻¹·mol⁻¹ | RRHO Approximation nih.govacs.org |
| Heat Capacity (Cp) | 195.75 J·K⁻¹·mol⁻¹ | RRHO Approximation nih.govacs.org |
| Molar Entropy (S°) | 477.11 J·K⁻¹·mol⁻¹ | RRHO Approximation nih.govacs.org |
| Acid Dissociation Constant (pKa) | 9.95 | TPSS/def2-TZVP and M06-2X/def2-TZVPP nih.govacs.org |
| Distribution Coefficient (log D) | 1.84 | TPSS/def2-TZVP and M06-2X/def2-TZVPP nih.govacs.org |
| Formal Electrode Potential (E') | 1.29 V (vs SHE) | at pH 7.4 and 298.15 K nih.govacs.org |
| HOMO-LUMO Energy Gap | ~7.8 eV | Aqueous environment nih.govulster.ac.uk |
QSAR Models for Predicting Potential Toxicological Effects
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities and toxicological effects of chemicals based on their molecular structure. For 4-(4-Hydroxyphenyl)-2-butanone, QSAR models have been employed to investigate potential safety concerns, particularly given its use in food supplements. nih.gov
Investigations using QSAR models have indicated potential cardiotoxic effects for this compound. nih.govnih.gov Such models are designed to predict interactions with key cardiac ion channels (e.g., IKr, IKs, INa, ICaL) based on the compound's 2D structure and physicochemical properties. nih.gov A predicted interaction with these channels, particularly the hERG (IKr) channel, can signal a risk for cardiac arrhythmias. While these in silico predictions highlight a potential for adverse cardiac effects, they necessitate further experimental validation. nih.gov
In addition to cardiotoxicity, QSAR modeling has also suggested potential effects on reproduction and development. nih.govresearchgate.net These predictive models analyze structural features of the molecule to identify potential interactions with endocrine pathways or other mechanisms that could lead to reproductive or developmental toxicity. These findings from QSAR studies serve as an early-stage screening, indicating that the compound's toxic potential warrants further investigation through targeted experimental studies to clarify these risks. nih.govnih.gov
Therapeutic and Nutraceutical Potential of 4 4 Hydroxyphenyl 2 Butanone
Clinical Relevance and Future Research Directions
The clinical relevance of 4-(4-hydroxyphenyl)-2-butanone is currently limited by a significant lack of robust human clinical trials. mdpi.comopss.orggoogle.com The promising results observed in preclinical studies have yet to be substantiated in human subjects, creating a critical gap between laboratory findings and clinical application. opss.org
Most of the purported health benefits, particularly concerning weight management, are supported by studies on rodents and in vitro models. mdpi.com For instance, research in mice has suggested that high doses of raspberry ketone may lead to a reduction in appetite and less weight gain compared to control groups. nih.gov However, the dosages used in these animal studies are often substantially higher than what would be consumed through diet or typical supplementation. nih.gov One of the few human studies involving this compound investigated a multi-ingredient supplement, making it impossible to attribute the observed weight loss effects solely to 4-(4-hydroxyphenyl)-2-butanone. google.com
The solitary small clinical trial that focused on this compound supplementation suggested improvements in biomarkers of oxidative stress and HDL cholesterol in women with obesity. opss.org However, this study has been noted for significant methodological limitations, including a lack of double-blinding and preregistration, which raises concerns about the reliability of its findings. opss.org
Future Research Directions:
The existing body of research highlights several key areas for future investigation to ascertain the clinical utility of 4-(4-hydroxyphenyl)-2-butanone:
Well-Designed Human Clinical Trials: There is a clear and urgent need for large-scale, randomized, double-blind, placebo-controlled clinical trials in human subjects. opss.org These studies are essential to validate the preclinical findings and to determine the efficacy of this compound as a standalone compound for weight management and other metabolic benefits.
Dose-Response Studies: Future clinical research should aim to establish a safe and effective dosage range for 4-(4-hydroxyphenyl)-2-butanone in humans.
Pharmacokinetics and Metabolism in Humans: A thorough understanding of how the human body absorbs, metabolizes, and excretes this compound is necessary to inform clinical use.
Long-Term Safety Profile: Comprehensive studies are required to evaluate the long-term safety of this compound supplementation in diverse populations.
Mechanism of Action in Humans: Elucidating the precise molecular mechanisms by which 4-(4-hydroxyphenyl)-2-butanone may exert its effects in humans is a critical area for future research.
Integration into Functional Foods and Dietary Supplements
The potential health benefits of 4-(4-hydroxyphenyl)-2-butanone have led to its incorporation into the dietary supplement market and sparked interest in its use as a functional food ingredient.
Dietary Supplements:
4-(4-hydroxyphenyl)-2-butanone is widely available as a dietary supplement, often marketed for weight management and as a "fat burner." opss.orgnih.gov These supplements typically contain synthetically produced this compound due to the high cost of natural extraction. nih.gov It is frequently formulated as a standalone ingredient or in combination with other substances believed to support metabolism, such as caffeine, green tea extract, and capsaicin (B1668287). google.com
Functional Foods:
Beyond its traditional role as a flavoring agent in products like ice cream and beverages, there is emerging interest in fortifying foods with 4-(4-hydroxyphenyl)-2-butanone to create functional food products. opss.orgnih.gov The concept is to deliver potential health benefits through everyday food consumption.
Patent literature indicates explorations into compositions combining this compound with monosaccharides for use as a raspberry-flavored sweetener in various food products, including dairy, beverages, and baked goods. google.com Research has also investigated its potential dual role as both a flavoring agent and an antioxidant in citrus-flavored products like black tea and hardboiled candy. nih.gov
However, the widespread commercialization of functional foods specifically highlighting 4-(4-hydroxyphenyl)-2-butanone for its health benefits beyond flavor is not yet prevalent. Challenges in its incorporation may include stability within the food matrix, potential changes in taste at higher concentrations, and the need for more substantial clinical evidence to support health claims.
Detailed Research Findings
The therapeutic potential of 4-(4-hydroxyphenyl)-2-butanone has been primarily investigated through in vitro and in vivo studies. The following tables summarize key findings from this preclinical research.
Table 1: In Vivo Studies on the Effects of 4-(4-Hydroxyphenyl)-2-butanone in Animal Models
| Study Focus | Animal Model | Key Findings | Citation |
| Anti-Obesity Effects | Mice on a high-fat diet | Prevented high-fat diet-induced increases in body weight and visceral adipose tissue weight. | mdpi.com |
| Meal Patterns and Cardiovascular Effects | Male and female C57BL/6J mice | A 400 mg/kg dose reduced body weight gain and systolic and diastolic blood pressure. | mdpi.com |
| Hepatoprotective Effects | Rats with non-alcoholic steatohepatitis | Improved liver condition by decreasing lipid and free fatty acid generation in serum and hepatic tissue. | nih.gov |
| Antioxidant Activity | Rats with myocardial infarction | Reduced oxidative stress and inflammatory reactions. | researchgate.net |
Table 2: In Vitro Studies on the Cellular Effects of 4-(4-Hydroxyphenyl)-2-butanone
| Study Focus | Cell Model | Key Findings | Citation |
| Lipolysis and Fatty Acid Oxidation | 3T3-L1 adipocytes | Increased lipolysis and fatty acid oxidation. | mdpi.com |
| Adipogenesis | 3T3-L1 pre-adipocytes | Suppressed adipocyte differentiation and fat accumulation. | mdpi.com |
| Anti-inflammatory and Antioxidant Effects | Acrylamide-exposed cells | Demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties. | mdpi.com |
| Osteoblast Differentiation | C3H10T1/2 stem cells | Induced differentiation into osteoblasts. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
